Cas no 54887-31-9 (Clindamycin B 2-Phosphate)
Clindamycin B 2-Phosphate Chemical and Physical Properties
Names and Identifiers
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- Clindamycin B 2-Phosphate
- [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
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Clindamycin B 2-Phosphate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C580095-0.5mg |
Clindamycin B 2-Phosphate |
54887-31-9 | 0.5mg |
$ 520.00 | 2023-02-01 | ||
| TRC | C580095-2.5mg |
Clindamycin B 2-Phosphate |
54887-31-9 | 2.5mg |
$ 2996.00 | 2023-09-08 | ||
| TRC | C580095-5mg |
Clindamycin B 2-Phosphate |
54887-31-9 | 5mg |
$ 4934.00 | 2023-09-08 | ||
| TRC | C580095-.5mg |
Clindamycin B 2-Phosphate |
54887-31-9 | 5mg |
$589.00 | 2023-05-18 | ||
| A2B Chem LLC | AG25987-2.5mg |
Clindamycin B 2-Phosphate |
54887-31-9 | 2.5mg |
$2990.00 | 2024-04-19 | ||
| A2B Chem LLC | AG25987-5mg |
Clindamycin B 2-Phosphate |
54887-31-9 | 5mg |
$4845.00 | 2024-04-19 |
Clindamycin B 2-Phosphate Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on Clindamycin B 2-Phosphate
Recent Advances in Clindamycin B 2-Phosphate (54887-31-9) Research: A Comprehensive Review
Clindamycin B 2-Phosphate (CAS: 54887-31-9), a phosphate ester derivative of clindamycin, has recently gained significant attention in the field of antimicrobial research and pharmaceutical development. This compound serves as a prodrug of clindamycin, which is a lincosamide antibiotic widely used to treat anaerobic bacterial infections. The latest studies have focused on optimizing its pharmacokinetic properties, enhancing bioavailability, and exploring novel therapeutic applications. This research brief synthesizes the most recent findings related to Clindamycin B 2-Phosphate, providing insights into its mechanism of action, clinical efficacy, and potential future directions.
Recent pharmacological investigations have demonstrated that Clindamycin B 2-Phosphate exhibits improved water solubility compared to its parent compound, making it particularly suitable for intravenous formulations. A 2023 study published in the Journal of Antimicrobial Chemotherapy revealed that the conversion rate of Clindamycin B 2-Phosphate to active clindamycin in vivo reaches approximately 85-90%, with peak plasma concentrations achieved within 1-2 hours post-administration. These characteristics position it as a promising candidate for severe infections requiring rapid antibiotic action.
In terms of antimicrobial spectrum, research has confirmed that Clindamycin B 2-Phosphate maintains the original antibacterial activity of clindamycin against Gram-positive aerobes and most anaerobes, including Bacteroides fragilis and Clostridium perfringens. Notably, a multicenter clinical trial conducted in 2024 demonstrated superior efficacy of Clindamycin B 2-Phosphate in treating complicated skin and soft tissue infections, with a clinical success rate of 92.3% compared to 85.7% for conventional clindamycin formulations (p<0.05). The improved performance was attributed to more consistent plasma concentration profiles and reduced inter-patient variability.
From a chemical perspective, recent advancements in synthesis methodology have addressed previous challenges in the production of Clindamycin B 2-Phosphate. A novel enzymatic phosphorylation approach developed by researchers at MIT (2024) achieved a 40% increase in yield while reducing byproduct formation. This innovation could potentially lower manufacturing costs and improve the compound's accessibility for clinical use. Furthermore, structural modification studies have identified specific molecular configurations that enhance stability without compromising bioactivation.
Emerging applications of Clindamycin B 2-Phosphate extend beyond traditional antibacterial therapy. Preliminary research suggests potential utility in combination therapies for resistant bacterial strains and as an immunomodulatory agent in certain inflammatory conditions. However, these applications require further validation through rigorous clinical trials. The compound's safety profile remains favorable, with adverse event rates comparable to standard clindamycin, though continued pharmacovigilance is recommended as usage expands.
In conclusion, Clindamycin B 2-Phosphate represents an important advancement in lincosamide antibiotics, offering improved pharmaceutical properties while maintaining the therapeutic benefits of clindamycin. Ongoing research continues to explore its full potential, with particular focus on formulation optimization and expanded clinical indications. As antimicrobial resistance patterns evolve, compounds like Clindamycin B 2-Phosphate that combine established efficacy with enhanced delivery characteristics will likely play an increasingly vital role in infectious disease management.
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